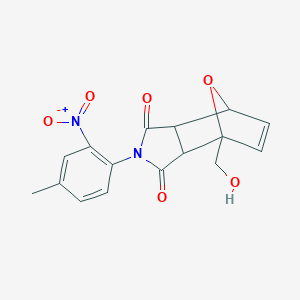
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Epoxyqueuosine (oQ) and is a derivative of queuosine, a naturally occurring nucleoside found in tRNA.
Wirkmechanismus
The mechanism of action of Epoxyqueuosine involves the inhibition of the enzyme tRNA-guanine transglycosylase (TGT). TGT is responsible for the modification of queuosine in tRNA, and the inhibition of this enzyme leads to the accumulation of queuosine in tRNA. This accumulation leads to the misreading of the genetic code, which ultimately results in the inhibition of protein synthesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential anticancer properties, Epoxyqueuosine has also been studied for its effects on various biological processes. Studies have shown that Epoxyqueuosine can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and ultimately cell death. Additionally, Epoxyqueuosine has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Epoxyqueuosine in lab experiments is its specificity towards TGT. This specificity allows for the selective inhibition of TGT without affecting other enzymes or biological processes. However, one of the limitations of using Epoxyqueuosine is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Epoxyqueuosine. One of the most significant directions is the development of more efficient synthesis methods to increase the yield of Epoxyqueuosine. Additionally, further studies are needed to explore the potential applications of Epoxyqueuosine in other fields such as neurodegenerative diseases and infectious diseases. Finally, more studies are needed to understand the exact mechanism of action of Epoxyqueuosine and its effects on various biological processes.
Synthesemethoden
The synthesis of 4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves a multi-step process. The first step involves the protection of the amino group of queuosine, followed by the nitration of the protected queuosine. The nitro group is then reduced to an amino group, and the hydroxymethyl group is introduced through a diastereoselective reduction. The final step involves the formation of the epoxy ring through oxidation.
Wissenschaftliche Forschungsanwendungen
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields. One of the most significant applications is in the field of anticancer research. Studies have shown that Epoxyqueuosine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
Molekularformel |
C16H14N2O6 |
|---|---|
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O6/c1-8-2-3-9(10(6-8)18(22)23)17-14(20)12-11-4-5-16(7-19,24-11)13(12)15(17)21/h2-6,11-13,19H,7H2,1H3 |
InChI-Schlüssel |
GYFLGFTWDXAQIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)


![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)



![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)